molecular formula C12H12ClIN2 B13125111 2-(tert-Butyl)-4-chloro-6-iodoquinazoline

2-(tert-Butyl)-4-chloro-6-iodoquinazoline

Cat. No.: B13125111
M. Wt: 346.59 g/mol
InChI Key: KRKILLHMSNUGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butyl)-4-chloro-6-iodoquinazoline is a versatile and high-value chemical intermediate designed for advanced pharmaceutical research and organic synthesis, particularly in the development of targeted anticancer agents . Its molecular structure incorporates two highly reactive sites: the 4-chloro and 6-iodo substituents. These halogen atoms display distinct reactivity, with the 6-iodo group being particularly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, for introducing aromatic or alkynyl functionalities . The 4-chloro position is a classic handle for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, a common pharmacophore in drug design . The sterically hindered tert-butyl group at the 2-position contributes to the molecule's overall lipophilicity and can significantly influence the binding affinity and metabolic profile of resulting candidate compounds by modulating their interaction with enzyme active sites . This compound is primarily utilized as a critical building block in the synthesis of novel quinazoline derivatives that are investigated as protein tyrosine kinase inhibitors . These inhibitors are a prominent class of targeted therapy, designed to block aberrant signaling in cancer cells. Research focuses on developing compounds that potently inhibit key oncogenic targets like the Epidermal Growth Factor Receptor (EGFR), including both wild-type (EGFR WT ) and mutant forms (EGFR T790M ) responsible for treatment resistance . The iodine atom also offers potential for further derivatization or in the development of diagnostic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClIN2

Molecular Weight

346.59 g/mol

IUPAC Name

2-tert-butyl-4-chloro-6-iodoquinazoline

InChI

InChI=1S/C12H12ClIN2/c1-12(2,3)11-15-9-5-4-7(14)6-8(9)10(13)16-11/h4-6H,1-3H3

InChI Key

KRKILLHMSNUGRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C(C=C2)I)C(=N1)Cl

Origin of Product

United States

Iii. Reactivity and Advanced Functionalization Studies of 2 Tert Butyl 4 Chloro 6 Iodoquinazoline

Chemoselective and Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. In the context of 2-(tert-Butyl)-4-chloro-6-iodoquinazoline, the primary challenge and opportunity lie in selectively activating one C-X bond over the other. The established reactivity trend for aryl halides in palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl. This intrinsic difference forms the basis for the high chemoselectivity observed in the functionalization of this substrate, where the more labile C(6)-I bond is the preferred site for cross-coupling, leaving the C(4)-Cl bond available for subsequent transformations.

The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)–C(sp²) bonds. When this compound is subjected to Suzuki-Miyaura conditions, the reaction proceeds with high regioselectivity at the C-6 position. The greater reactivity of the carbon-iodine bond allows for its preferential oxidative addition to the Pd(0) catalyst.

Research on analogous 2-aryl-4-chloro-3-iodoquinolines has demonstrated that Suzuki coupling with various arylboronic acids occurs exclusively at the iodo-substituted position. nih.gov Typical conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base, commonly an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), in a solvent system like dioxane/water or dimethylformamide (DMF). nih.govnih.gov This selective coupling yields 2-(tert-butyl)-4-chloro-6-arylquinazoline derivatives, preserving the C(4)-Cl bond for further functionalization, such as a subsequent Suzuki-Miyaura coupling or a nucleophilic aromatic substitution. The reaction is compatible with a wide array of aromatic and heteroaromatic boronic acids, allowing for the introduction of diverse functionalities at the C-6 position.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-6 Position

EntryAryl Boronic AcidCatalystBaseSolventTemperature (°C)Product
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1002-(tert-Butyl)-4-chloro-6-phenylquinazoline
24-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃DMF902-(tert-Butyl)-4-chloro-6-(4-methoxyphenyl)quinazoline
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O1002-(tert-Butyl)-4-chloro-6-(thiophen-2-yl)quinazoline

The Sonogashira coupling provides a powerful method for forming C(sp²)–C(sp) bonds, enabling the introduction of alkyne moieties. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for extending conjugated π-systems in the quinazoline (B50416) core. Consistent with the established reactivity pattern, the Sonogashira coupling of this compound occurs chemoselectively at the C(6)-I bond.

Studies on the closely related 4-chloro-6-iodoquinazoline (B131391) have shown that reaction with terminal alkynes, such as BOC-protected propargylamine, proceeds efficiently at the C-6 position. nih.gov The reaction typically employs a dual catalyst system of a palladium complex, like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually copper(I) iodide (CuI), in the presence of an amine base such as triethylamine (B128534) (NEt₃) or diisopropylethylamine (i-Pr₂NEt). nih.govresearchgate.net The reaction proceeds under mild conditions, often at room temperature, to furnish the 6-alkynyl-4-chloroquinazoline product in high yield, with the C(4)-Cl bond remaining unreacted. This intermediate is then primed for subsequent reactions, such as nucleophilic substitution or a second cross-coupling reaction.

Table 2: Typical Conditions for Selective Sonogashira Coupling at the C-6 Position

EntryTerminal AlkyneCatalyst SystemBaseSolventTemperature (°C)Product
1PhenylacetylenePdCl₂(PPh₃)₂ / CuINEt₃THFRoom Temp.2-(tert-Butyl)-4-chloro-6-(phenylethynyl)quinazoline
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHDMFRoom Temp.2-(tert-Butyl)-4-chloro-6-((trimethylsilyl)ethynyl)quinazoline
3Propargyl alcoholPdCl₂(dppf) / CuICs₂CO₃Dioxane503-(2-(tert-Butyl)-4-chloroquinazolin-6-yl)prop-2-yn-1-ol

The chemoselective functionalization of the C(6)-I bond extends to other significant palladium-catalyzed cross-coupling reactions, including the Heck, Stille, and Negishi couplings.

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a new C-C bond, typically yielding a substituted alkene. wikipedia.orgyoutube.com The reaction of this compound with alkenes like acrylates or styrenes, under standard Heck conditions (e.g., Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like NEt₃), is expected to proceed selectively at the C-6 position to yield 6-alkenyl-4-chloroquinazoline derivatives.

Stille Coupling: The Stille reaction involves the coupling of the substrate with an organotin reagent. wikipedia.orglibretexts.org Given the high reactivity of the C-I bond, a selective Stille coupling with various organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) at C-6 is highly feasible using catalysts like Pd(PPh₃)₄. This method offers the advantage of using air- and moisture-stable organotin reagents. organic-chemistry.org

Negishi Coupling: This coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The Negishi cross-coupling of this compound with an organozinc halide (R-ZnX) would also be directed by the C-I bond's lability, leading to the formation of 6-substituted products. This reaction has been successfully applied to other chloro-substituted quinazolines for C-C bond formation. nih.gov

For all these reactions, the selectivity is governed by the preferential oxidative addition of the palladium catalyst into the weaker C-I bond, leaving the stronger C-Cl bond at the activated C-4 position intact for subsequent transformations.

The synthetic utility of this compound is fundamentally rooted in the orthogonal reactivity of its two halogen atoms. This differential reactivity stems from two distinct electronic factors:

Bond Strength and Electronegativity (Governing Cross-Coupling): The carbon-iodine bond is significantly weaker and less polarized than the carbon-chlorine bond (C-I bond dissociation energy: ~213 kJ/mol; C-Cl: ~339 kJ/mol). In the catalytic cycle of palladium-mediated cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the C-X bond. This step is much more facile for the C-I bond than for the C-Cl bond. Consequently, under typical cross-coupling conditions, the palladium catalyst selectively inserts into the C(6)-I bond, enabling regioselective functionalization at this position while leaving the C(4)-Cl bond untouched.

Heteroatom Activation (Governing SNAr): The C(4)-Cl bond, while robust against oxidative addition, is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N-3) in the pyrimidine (B1678525) ring. The nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, thereby lowering the activation energy for substitution at the C-4 position. mdpi.com The C(6)-I bond, being on the benzene (B151609) ring and further removed from the heterocyclic nitrogen atoms, is not similarly activated and is unreactive towards nucleophiles under typical SNAr conditions.

This electronic dichotomy allows for a predictable and sequential functionalization strategy: a palladium-catalyzed cross-coupling reaction at C-6 followed by a nucleophilic aromatic substitution at C-4.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Chloro Position

The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to displacement by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This enhanced reactivity is a hallmark of chloro-substituents at the α- or γ-positions of pyridine-like heterocycles. The adjacent ring nitrogen (N-3) acts as a powerful electron-withdrawing group, stabilizing the anionic σ-complex (Meisenheimer complex) that is formed as an intermediate, thus facilitating the substitution. mdpi.com

A wide variety of nucleophiles can effectively displace the C-4 chlorine atom. This reaction provides a straightforward route to introduce diverse functionalities at this position, which is often crucial for modulating the biological activity of quinazoline-based compounds.

Amines: The reaction with primary and secondary amines is one of the most common and well-documented SNAr reactions for 4-chloroquinazolines. mdpi.com Treating this compound with an amine (aliphatic or aromatic) typically in a polar solvent like ethanol, isopropanol, or dioxane, often with mild heating, leads to the clean formation of the corresponding 4-aminoquinazoline derivative. The reaction can be performed with or without an added base; if the amine nucleophile is valuable, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to scavenge the HCl byproduct. mdpi.com

Alkoxides and Thiolates: Oxygen-based nucleophiles, such as sodium or potassium alkoxides (e.g., NaOMe, NaOEt), readily react to form 4-alkoxyquinazolines. Similarly, sulfur-based nucleophiles like thiolates (e.g., NaSPh) can be used to introduce thioether linkages at the C-4 position. These reactions are typically fast and are often conducted at or slightly above room temperature.

The high regioselectivity of the SNAr reaction at the C-4 position complements the selectivity of cross-coupling reactions at C-6, enabling a robust and flexible platform for the synthesis of highly decorated 2,4,6-trisubstituted quinazolines.

Table 3: Representative SNAr Reactions at the C-4 Position

EntryNucleophileBaseSolventTemperature (°C)Product
1AnilineNoneIsopropanol802-(tert-Butyl)-6-iodo-N-phenylquinazolin-4-amine
2MorpholineDIPEADioxane1004-(2-(tert-Butyl)-6-iodoquinazolin-4-yl)morpholine
3Sodium methoxide-MethanolRoom Temp.2-(tert-Butyl)-4-methoxy-6-iodoquinazoline

Steric and Electronic Factors Governing SNAr Reactivity

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the 4-position of the quinazoline core. The reactivity of this compound in such reactions is dictated by a combination of powerful electronic and steric effects.

Electronic Factors: The quinazoline ring system is inherently electron-deficient, a characteristic imparted by the two nitrogen atoms within the pyrimidine ring. This electron withdrawal significantly activates the C4-position towards nucleophilic attack, making the chloro group a labile leaving group. The general mechanism proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, whose formation is the rate-determining step. The electronic landscape of the quinazoline core is primed for this reaction, making the C4-chloro substituent highly susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. nih.govbeilstein-journals.org

Steric Factors: While electronic factors favor the reaction, the steric profile of this compound introduces a significant counteracting force. The tert-butyl group at the C2 position is exceptionally bulky and imposes considerable steric hindrance around the adjacent C4 reaction center. This steric congestion can impede the approach of the incoming nucleophile, thereby increasing the activation energy of the reaction.

This effect is particularly pronounced with bulky nucleophiles. It is well-documented in SNAr chemistry that increased steric hindrance in either the electrophile or the nucleophile can dramatically decrease reaction rates. rsc.org For instance, the reaction of 4-chloroquinazolines with N-methylaniline is significantly slower than with aniline, a direct consequence of the increased steric bulk around the nucleophilic nitrogen atom. rsc.orgresearchgate.net Consequently, the tert-butyl group at C2 is expected to slow the rate of SNAr at C4 compared to analogues bearing smaller C2 substituents (e.g., methyl or phenyl). Overcoming this steric barrier may necessitate more forcing reaction conditions, such as higher temperatures or the use of microwave irradiation, which has proven effective in promoting N-arylation of sterically hindered 4-chloroquinazolines. beilstein-journals.org

FactorInfluence on SNAr Reactivity at C4Rationale
Electronic ActivatingThe electron-withdrawing nature of the two ring nitrogen atoms polarizes the C4-Cl bond and stabilizes the negative charge in the Meisenheimer intermediate.
Steric Deactivating / HinderingThe large tert-butyl group at the adjacent C2 position physically obstructs the trajectory of the incoming nucleophile, raising the energy of the transition state. researchgate.netnih.gov

Transformations of the tert-Butyl Substituent

The tert-butyl group is often regarded as a chemically inert blocking group in organic synthesis due to the high bond dissociation energy of its primary C-H bonds (~100 kcal/mol) and its inherent steric bulk. nih.govchemrxiv.org Direct, selective functionalization of this group without directing assistance has historically been a formidable challenge.

Recent breakthroughs in catalysis have begun to challenge the paradigm of the inertness of the tert-butyl group, offering potential pathways for its modification. nih.govchemrxiv.org

One of the most promising strategies involves the non-directed catalytic hydroxylation of sterically congested primary C-H bonds. Research has demonstrated that highly electrophilic manganese catalysts, in combination with a strong hydrogen bond donor solvent like nonafluoro-tert-butyl alcohol (NFTBA) and hydrogen peroxide as the oxidant, can generate a powerful manganese-oxo species. udg.edu This species is capable of oxidizing the C-H bonds of a tert-butyl group, selectively installing a primary alcohol. nih.govudg.edu

This transformation effectively converts the unreactive tert-butyl moiety into a valuable hydroxymethyl handle ((CH3)2C-CH2OH), which can then be used for subsequent synthetic elaborations. The late-stage hydroxylation of tert-butyl groups has been successfully demonstrated on several densely functionalized molecules of pharmaceutical interest. nih.govresearchgate.net While not yet reported specifically for this compound, this methodology presents a plausible and exciting strategy for its advanced functionalization.

In a biological context, cytochrome P450 (CYP) enzymes are known to metabolize tert-butyl groups in various drug molecules. hyphadiscovery.comnih.govpreprints.org This typically involves hydroxylation to form a hydroxymethyl group, which can be further oxidized to a carboxylic acid. hyphadiscovery.com For example, the tert-butyl group on the drug bosentan (B193191) is hydroxylated by CYP2C9 to form a major active metabolite. hyphadiscovery.com

ReactionReagents & ConditionsPotential Product Functional Group
Catalytic C-H Hydroxylation [Mn(CF3bpeb)(OTf)2], H2O2, Nonafluoro-tert-butyl alcohol (NFTBA)-CH2OH (Hydroxymethyl)
Metabolic Oxidation Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9)-CH2OH, subsequently -COOH (Carboxylic acid)

Electrophilic and Radical Functionalization of the Quinazoline Ring System

Beyond the primary reactive sites at C4 and C6, the C-H bonds of the quinazoline ring system itself can be targets for functionalization under specific conditions.

Electrophilic Functionalization: Electrophilic aromatic substitution (SEAr) on the quinazoline scaffold occurs preferentially on the benzene ring (carbocycle) rather than the electron-deficient pyrimidine ring. quimicaorganica.org The general order of reactivity for the carbocyclic positions is widely accepted as 8 > 6 > 5 > 7. quimicaorganica.org In the case of this compound, the C6 position is already substituted with iodine. The directing effects of the existing substituents would therefore guide any further electrophilic attack. The iodo group is a deactivating but ortho-, para-directing substituent. Therefore, under forcing conditions necessary to overcome the deactivated nature of the ring, electrophilic substitution might be directed towards the C5 and C7 positions. Classic SEAr reactions such as nitration (using H2SO4/HNO3) or halogenation (e.g., Br2/FeBr3) could potentially introduce new functional groups at these positions. masterorganicchemistry.comlibretexts.org

Radical Functionalization: Radical-mediated reactions have emerged as a powerful tool for the C-H functionalization of N-heterocycles, often providing complementary reactivity and regioselectivity to traditional ionic pathways. bohrium.com Various methods for the radical functionalization of quinazolines and related heterocycles have been developed. researchgate.netchim.it For instance, reactions promoted by initiators like tert-butyl hydroperoxide (TBHP) or tert-butyl nitrite (B80452) (TBN) can generate radical species that add to the heterocyclic core. chim.itiitg.ac.in Such strategies could potentially be applied to introduce alkyl, acyl, or other groups onto the C-H positions of the quinazoline ring system of the title compound, although specific regiochemical outcomes would need to be determined experimentally.

Derivatization Strategies for Extended Chemical Space

The trifunctional nature of this compound makes it an exceptionally valuable scaffold for generating large libraries of diverse molecules. The three distinct reactive sites can be addressed sequentially or in various combinations to rapidly build molecular complexity.

C4-Cl (SNAr): The chloro group can be displaced by a vast array of nucleophiles. This position is ideal for introducing fragments designed to interact with biological targets, such as substituted anilines, benzylamines, phenols, and thiophenols.

C6-I (Cross-Coupling): The iodo substituent is a premier handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki (boronic acids), Sonogashira (terminal alkynes), Heck (alkenes), Stille (organostannanes), and Buchwald-Hartwig (amines, alcohols) couplings, allowing for the installation of a wide range of carbon-carbon and carbon-heteroatom bonds. guidechem.com

tert-Butyl Group (C-H Functionalization): As discussed, prospective late-stage C-H hydroxylation offers a third, orthogonal point for derivatization, enabling the introduction of new functionalities via the newly formed alcohol. nih.gov

A powerful synthetic approach involves the sequential functionalization of these sites. For example, a library of amines could first be introduced at the C4 position via SNAr. Each of these products could then be subjected to a variety of Suzuki coupling partners at the C6 position, leading to an exponentially larger matrix of final compounds. This strategy allows for a systematic exploration of the chemical space around the quinazoline core.

PositionReaction TypePotential ReagentsIntroduced Moieties
C4 Nucleophilic Aromatic Substitution (SNAr)R-NH2, R-OH, R-SHAmines, Ethers, Thioethers
C6 Metal-Catalyzed Cross-CouplingR-B(OH)2, R-C≡CH, R-Sn(Bu)3Aryls, Heteroaryls, Alkynes, Alkenyls
tert-Butyl Catalytic C-H HydroxylationMn-catalyst / H2O2Hydroxymethyl (-CH2OH)

V. Advanced Characterization Techniques for Structural and Mechanistic Insights

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle, especially for substituted quinazolines where spectral overlap can occur. slideshare.netyoutube.com

Two-dimensional NMR experiments are fundamental for establishing the precise bonding framework of 2-(tert-Butyl)-4-chloro-6-iodoquinazoline and its derivatives. Techniques such as COSY, HMQC (or its modern equivalent, HSQC), and HMBC provide through-bond correlation data that confirm the molecular structure piece by piece. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds (²JHH, ³JHH). For the quinazoline (B50416) core, COSY would reveal correlations between the aromatic protons. Specifically, a cross-peak would be expected between the proton at position 5 (H-5) and the proton at position 7 (H-7) if they are coupled, and between H-7 and H-8, establishing their connectivity on the benzene (B151609) portion of the quinazoline ring. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons to the carbons to which they are directly attached (¹JCH). youtube.com This technique is crucial for assigning the carbon signals of the quinazoline ring that bear protons (C-5, C-7, C-8) and confirming the assignment of the methyl and quaternary carbons within the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the most critical long-range connectivity information, showing correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). sdsu.eduyoutube.com This is vital for identifying and placing non-protonated (quaternary) carbons. For this compound, key HMBC correlations would include:

A correlation from the tert-butyl protons to the C-2 carbon of the quinazoline ring, confirming the attachment of the substituent.

Correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group itself.

Correlations from the aromatic protons (H-5, H-7, H-8) to neighboring quaternary carbons (e.g., H-5 to C-4 and C-8a; H-8 to C-6 and C-4a), which helps to unambiguously assign all carbons in the heterocyclic system.

The following table outlines the expected key 2D NMR correlations for the parent compound.

Table 1: Predicted 2D NMR Correlations for this compound
Proton SignalCOSY Correlation (Coupled ¹H)HSQC Correlation (Directly Bonded ¹³C)Key HMBC Correlations (²JCH, ³JCH)
tert-Butyl H'sNonetert-Butyl CH₃tert-Butyl Quaternary C, C-2
H-5H-7 (if coupled)C-5C-4, C-6, C-8a
H-7H-5, H-8C-7C-5, C-8a
H-8H-7C-8C-4a, C-6

While the aforementioned techniques elucidate the covalent bonding framework, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, regardless of whether they are connected by bonds. slideshare.netchemrxiv.org These experiments are particularly useful for understanding the preferred conformation and steric interactions involving the bulky tert-butyl group.

The tert-butyl group at the C-2 position is expected to have a significant steric influence on the molecule's conformation. Due to its size, free rotation around the C-2—C(tert-butyl) bond may be hindered. NOESY/ROESY experiments can detect through-space interactions between the protons of the tert-butyl group and the proton at the H-5 position on the quinazoline ring. The presence and intensity of such a cross-peak would provide direct evidence for their spatial closeness, allowing for an analysis of the rotational orientation of the tert-butyl group relative to the planar quinazoline system. conicet.gov.arnih.gov This information is critical for understanding how the molecule might interact with biological targets.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Byproduct Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements (typically to within 5 ppm), allowing for the determination of the elemental composition of a molecule and its fragments. rsc.orgnih.gov In the context of synthesizing this compound, HRMS is invaluable for monitoring the progress of reactions by confirming the exact mass of the desired product and for identifying any byproducts or impurities that may have formed. nih.gov The high specificity of HRMS allows for the differentiation between compounds with very similar nominal masses. rsc.org

When coupled with a fragmentation technique (tandem mass spectrometry, MS/MS), HRMS provides detailed structural information based on the molecule's fragmentation pattern. soton.ac.uk The fragmentation of the this compound molecular ion is predictable based on the known behavior of its structural components. libretexts.org

Key fragmentation pathways would likely include:

Loss of a Methyl Radical: The most common fragmentation for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation. This [M-15]⁺ fragment is often the base peak in the spectrum. researchgate.netdoaj.org

Loss of Halogens: Cleavage of the carbon-halogen bonds can occur, leading to fragments corresponding to the loss of a chlorine radical (•Cl, 35/37 Da) or an iodine radical (•I, 127 Da).

Loss of Isobutylene (B52900): A rearrangement can lead to the loss of a neutral isobutylene molecule (C₄H₈, 56 Da). xml-journal.net

The precise masses of these fragments, as determined by HRMS, can confirm the presence and location of the various substituents on the quinazoline core.

Table 2: Predicted HRMS Fragmentation of this compound (C₁₂H₁₂ClIN₂)
Fragment IonDescriptionPredicted m/z
[M]⁺•Molecular Ion374.9734
[M - CH₃]⁺Loss of a methyl radical359.9498
[M - Cl]⁺Loss of a chlorine radical340.0044
[M - I]⁺Loss of an iodine radical248.0716
[M - C₄H₈]⁺•Loss of isobutylene318.9111

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. jcsp.org.pk By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of atoms in the crystal lattice. researchgate.net This technique provides definitive proof of structure and detailed geometric information. nih.gov

A successful crystallographic analysis of this compound would provide a wealth of structural data.

Molecular Geometry: The analysis would yield precise bond lengths, bond angles, and torsion angles. mdpi.comnih.gov This data would confirm the expected planarity of the fused quinazoline ring system and reveal any minor distortions caused by the bulky tert-butyl group or the halogen substituents. The geometry of the tert-butyl group itself, including C-C bond lengths and angles, would also be precisely determined.

Intermolecular Interactions: The crystal packing arrangement reveals how molecules interact with each other in the solid state. For this compound, several types of non-covalent interactions could be anticipated, such as:

π-π Stacking: The planar quinazoline rings may stack on top of one another, an interaction common in aromatic systems.

Halogen Bonding: The iodine and chlorine atoms are potential halogen bond donors and could interact with the nitrogen atoms of neighboring quinazoline rings (e.g., C-I···N or C-Cl···N). These interactions can play a significant role in dictating the crystal packing architecture. acs.orgresearchgate.net

Analysis of these interactions is crucial for understanding the solid-state properties of the material and can provide insights into its potential for polymorphism. nih.govnih.gov

Advanced Spectroscopic Studies for Electronic and Photophysical Properties

The intrinsic electronic properties of the quinazoline scaffold can be modulated through the introduction of various substituents, leading to derivatives with tailored absorption and emission characteristics. While specific photophysical data for this compound is not extensively documented in publicly available literature, the principles of molecular design and findings from related substituted quinazolines provide a strong basis for understanding the potential electronic and photophysical behavior of its conjugated derivatives.

The electronic absorption and emission properties of quinazoline derivatives are highly sensitive to the nature and position of their substituents. The introduction of conjugated systems, particularly those that facilitate intramolecular charge transfer (ICT), is a key strategy for developing fluorescent quinazolines. nih.govbeilstein-journals.org In such systems, the quinazoline core can act as an electron-accepting unit, which, when combined with electron-donating groups, gives rise to distinct photophysical properties. rsc.org

Research on various polycarbo-substituted quinazolines has shown that their UV-Vis spectra typically exhibit multiple absorption bands. nih.gov These are generally assigned to π→π* transitions within the conjugated quinazoline ring and ICT interactions between donor and acceptor moieties. nih.gov For instance, in a study of 2-aryl-4-chloro-6-(phenylethynyl)quinazolines, absorption bands were observed in the regions of 283–300 nm and 305–330 nm, corresponding to π→π* and ICT transitions, respectively. nih.gov

The fluorescence properties of these compounds are also dictated by the substituent pattern. The introduction of electron-donating amino groups at various positions on the quinazoline ring, coupled with an electron-accepting group, can result in fluorescent compounds with emissions spanning from the blue to the red part of the spectrum. rsc.org The fluorescence quantum yields can be significantly influenced by the electronic nature of the substituents and the polarity of the solvent, a phenomenon known as solvatochromism. nih.govmdpi.com For example, some 2-N-aminoquinazolines exhibit positive solvatochromism, indicating a more polar excited state compared to the ground state. researchgate.net

For hypothetical conjugated derivatives of this compound, one could envision a scenario where the chloro and iodo groups are replaced by chromophoric or fluorophoric moieties through cross-coupling reactions. The tert-butyl group at the 2-position is sterically bulky but electronically is a weak electron-donating group. The key to inducing interesting photophysical properties would lie in the strategic placement of strong electron-donating and accepting groups to create a "push-pull" system across the quinazoline core.

The emission wavelengths and quantum yields of such derivatives would be expected to vary based on the extent of conjugation and the strength of the donor-acceptor pairing. The following table presents a compilation of photophysical data for a selection of substituted quinazoline derivatives from the literature to illustrate the range of properties that can be achieved. It is important to note that these are analogous compounds, and the data does not represent this compound itself.

Compound Structure (Representative)SolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)Reference
2-(4'-N,N-diethylamino[1,1'-biphenyl]-4-yl)quinazolin-4(3H)-oneToluene (B28343)-450- mdpi.com
2-(4'-N,N-diethylamino[1,1'-biphenyl]-4-yl)quinazolin-4(3H)-oneMeCN-535- mdpi.com
2-(4'-N,N-diethylamino[1,1'-biphenyl]-4-yl)-4-(morpholin-4-yl)quinazolineToluene-443- mdpi.com
2-(4'-N,N-diethylamino[1,1'-biphenyl]-4-yl)-4-(morpholin-4-yl)quinazolineMeCN-554- mdpi.com
5-(4'-Diphenylamino-[1,1']-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)- nih.govbeilstein-journals.orgnih.govtriazolo[4,3-c]quinazolineToluene3814940.94 mdpi.com
3,6-di-tert-butylcarbazole-substituted quinazoline derivativeToluene--<0.02 beilstein-journals.org
2-(3,5-bis(trifluoromethyl)phenyl)-4-(N-phenylamino)quinazolineCyclohexane-414>0.80 rsc.org

The data in the table clearly demonstrates the tunability of the photophysical properties of the quinazoline scaffold. For instance, the emission maxima of 2-(4'-N,N-diethylamino[1,1'-biphenyl]-4-yl)quinazolin-4(3H)-one show a significant red-shift when the solvent is changed from toluene to the more polar acetonitrile, which is characteristic of a molecule with a pronounced ICT character. mdpi.com Furthermore, the quantum yield can be very high, as seen in the case of the nih.govbeilstein-journals.orgnih.govtriazolo[4,3-c]quinazoline derivative in toluene, reaching up to 94%. mdpi.com Conversely, some derivatives may exhibit very low fluorescence quantum yields in solution. beilstein-journals.org These examples underscore the vast potential for creating novel fluorescent materials based on the quinazoline framework, and by extension, from conjugated derivatives of this compound.

Vii. Future Research Directions and Emerging Avenues

Exploration of Automated and Flow Chemistry for Synthesis

The synthesis of complex heterocyclic molecules such as 2-(tert-Butyl)-4-chloro-6-iodoquinazoline often involves multi-step sequences that can be resource-intensive in traditional batch formats. flinders.edu.aursc.org The adoption of automated and continuous-flow chemistry presents a significant opportunity to streamline these processes. illinois.edu

Automated Synthesis Platforms: Automated synthesis platforms, equipped with robotic liquid and solid handling, can be programmed to perform multi-step syntheses, including the creation of diverse heterocyclic libraries. nih.govnih.gov For the target molecule, an automated platform could perform the sequential reactions—such as the initial cyclization to form the quinazolinone core, subsequent chlorination, and final installation of the tert-butyl and iodo groups—without manual intervention. These systems allow for high-throughput experimentation to rapidly optimize reaction conditions (e.g., temperature, pressure, reagent stoichiometry) and can be configured for parallel synthesis to generate analogues with varied substitution patterns. imperial.ac.uk This approach not only accelerates the discovery of optimal synthetic routes but also enhances reproducibility.

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis
ParameterBatch SynthesisFlow Chemistry
Scalability Often requires re-optimization of conditions.Scalable by extending operation time or using larger reactors.
Safety Higher risk due to large volumes of reagents and intermediates.Improved safety with small reaction volumes and better heat dissipation.
Process Control Limited control over temperature and mixing gradients.Precise control over temperature, pressure, and residence time.
Reproducibility Can be variable between batches and scales.Highly reproducible due to consistent process parameters.
Multi-step Reactions Requires isolation and purification of each intermediate.Allows for telescoped reactions with in-line purification, reducing steps. illinois.edu

Development of Photo- and Electro-Chemical Approaches to Functionalization

Modern synthetic chemistry is increasingly turning to photochemical and electrochemical methods to access novel reactivity under mild conditions. These approaches offer unique pathways for the functionalization of the this compound core.

Photochemical Functionalization: Visible-light photoredox catalysis can generate radical intermediates from various precursors, enabling C-H functionalization reactions on aromatic and heteroaromatic systems. nih.govacs.org For the target molecule, this could facilitate the direct introduction of new substituents onto the quinazoline (B50416) ring system without pre-functionalization, guided by the electronic properties of the existing groups. d-nb.infobeilstein-journals.org Furthermore, photochemical activation of N-chloro compounds could provide a pathway for further chlorination of the aromatic core under mild conditions. semanticscholar.org The C-I and C-Cl bonds themselves can be targets for photoredox-catalyzed reactions, such as borylations and phosphonylations, which are challenging to achieve with traditional methods, especially for robust C-Cl bonds. nih.gov

Electrochemical Approaches: Electro-organic synthesis provides a reagent-free method for oxidation and reduction, driven by an applied voltage. acs.org The C-I and C-Cl bonds in the target molecule are susceptible to electrochemical reduction. This can generate aryl radical or aryl anion intermediates, which can then be trapped by various electrophiles or participate in coupling reactions. researchgate.netrsc.org This strategy could be used to replace the iodo or chloro groups with other functional groups. Conversely, anodic oxidation could be employed to functionalize the quinazoline nucleus, potentially enabling C-H/N-H cross-couplings. acs.org The precise control over the electrode potential allows for high selectivity, targeting the more easily reducible C-I bond over the C-Cl bond. nih.gov

Table 2: Potential Photo- and Electro-chemical Functionalizations
MethodTarget SitePotential TransformationKey Advantage
Photoredox CatalysisQuinazoline C-H bondsAlkylation, Arylation, Amidation nih.govacs.orgDirect functionalization of the core.
Photoredox CatalysisC-Cl bondBorylation, Phosphonylation nih.govActivation of a strong, typically inert bond.
Electrochemical ReductionC-I bondHydrodeiodination, Coupling with electrophiles researchgate.netSelective activation of the weakest carbon-halogen bond.
Electrochemical ReductionC-Cl bondReductive coupling or cyclization researchgate.netrsc.orgFormation of new C-C bonds without metal catalysts.
Electrochemical OxidationQuinazoline RingC-H/N-H Cross-coupling acs.orgFormation of biaryl or N-aryl linkages.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

Retrosynthesis and Pathway Design: AI-powered retrosynthesis tools can deconstruct a target molecule like this compound into simpler, commercially available starting materials. chemcopilot.comarxiv.org By training on millions of known reactions, these models can propose both conventional and novel synthetic routes that a human chemist might overlook. kyoto-u.ac.jpchemrxiv.org This accelerates the initial design phase of a synthesis campaign.

Reaction Prediction and Optimization: Machine learning models can predict the outcomes of chemical reactions, including yield and regioselectivity. nih.govresearchgate.net For a multifunctional molecule like the target compound, predicting which site (e.g., C4-Cl, C6-I, or a C-H position) will react under specific conditions is crucial. ML models that combine learned chemical representations with quantum mechanical descriptors can achieve high accuracy in predicting regioselectivity for reactions like electrophilic aromatic substitution or radical C-H functionalization. nih.govresearchgate.netrsc.org Furthermore, AI algorithms can be used to explore the multi-dimensional space of reaction parameters (temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts, thereby reducing the need for extensive trial-and-error experimentation. grace.com

Table 3: Applications of AI and Machine Learning in Synthesis
AI/ML ApplicationSpecific Task for the Target CompoundPotential Impact
Retrosynthesis Planning Identify novel and efficient multi-step pathways from simple precursors. chemcopilot.comReduces planning time; discovers non-intuitive synthetic routes.
Regioselectivity Prediction Predict the major product in functionalization reactions (e.g., substitution at C4 vs. C6). nih.govrsc.orgMinimizes unwanted isomers; improves reaction efficiency.
Reaction Condition Optimization Suggest optimal solvent, catalyst, and temperature for synthesis steps.Increases yield and purity; reduces experimental workload.
Property Prediction Estimate physicochemical properties of novel derivatives before synthesis.Prioritizes the synthesis of compounds with desired characteristics.

Sustainable Chemical Transformations and Minimization of Environmental Impact

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ctfassets.netacsgcipr.org Applying these principles to the synthesis of this compound is crucial for minimizing its environmental footprint.

Greener Synthetic Routes: Traditional syntheses of chloroquinazolines often rely on hazardous chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which produce corrosive byproducts. researchgate.netreddit.com Future research should focus on developing catalytic chlorination methods or exploring milder alternatives like oxalyl chloride or N-chlorosuccinimide. researchgate.netreddit.com

Process Optimization and Metrics: Key green chemistry metrics, such as Process Mass Intensity (PMI)—the ratio of the total mass of materials used to the mass of the final product—can be used to evaluate and compare the sustainability of different synthetic routes. ctfassets.netmdpi.com The pharmaceutical industry often sees high PMI values, largely due to solvent usage. researchgate.net Therefore, a major focus should be on replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or supercritical CO₂) or developing solvent-free reaction conditions. One-pot or cascade reactions, where multiple transformations occur in a single vessel without isolating intermediates, can significantly improve atom economy and reduce waste. acs.org

Table 4: Green Chemistry Strategies for Synthesis
Green Chemistry PrincipleApplication to SynthesisExample/Benefit
Waste Prevention Design synthetic routes with high atom economy.Using catalytic reagents instead of stoichiometric ones.
Safer Solvents & Auxiliaries Replace chlorinated solvents (e.g., DCM) with benign alternatives.Performing reactions in water or bio-based solvents like 2-MeTHF.
Design for Energy Efficiency Utilize microwave or photochemical methods to reduce reaction times and temperatures.Reduces energy consumption compared to prolonged heating.
Use of Catalysis Employ metal or organocatalysts for key transformations.Avoids stoichiometric inorganic reagents and associated waste.
Safer Chemistry Replace hazardous reagents like SOCl₂ with safer alternatives. researchgate.netreddit.comReduces risk of accidents and exposure to toxic substances.

Q & A

Q. What synthetic routes are recommended for 2-(tert-Butyl)-4-chloro-6-iodoquinazoline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of halogenated quinazolines typically involves nucleophilic substitution or transition-metal-catalyzed reactions. For optimization, computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent, temperature, catalyst) . Reaction parameters like halogen reactivity (iodo vs. chloro substituents) and steric effects from the tert-butyl group should be prioritized in design.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve the tert-butyl group’s singlet (δ ~1.3 ppm) and aromatic protons. 19F^{19}\text{F} NMR (if applicable) and 2D techniques (e.g., COSY, HSQC) clarify substitution patterns.
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ ~254 nm) and high-resolution mass spectrometry (HRMS) confirm purity and molecular weight. Similar quinazoline derivatives (e.g., 6-Chloro-4-(2-chlorophenyl)-2-quinazolinemethanol) are characterized using these methods .
  • X-ray crystallography : For structural confirmation, single-crystal X-ray diffraction resolves steric effects from the tert-butyl group.

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : Halogenated quinazolines are explored as kinase inhibitors or antiviral agents. The chloro and iodo substituents enable further functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) to generate analogs. Biological screening should follow established protocols for cytotoxicity (MTT assay), enzyme inhibition (IC50_{50} determination), and selectivity profiling against related targets .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the iodo and chloro substituents in further functionalization?

  • Methodological Answer : Density functional theory (DFT) calculations assess electronic (HOMO/LUMO energies) and steric effects influencing substitution reactivity. For example:
  • Iodo substituent : Higher polarizability and weaker C–I bond favor oxidative addition in cross-coupling reactions.
  • Chloro substituent : Lower leaving-group ability may require harsher conditions (e.g., PdCl2_2/Xantphos catalysis).
    Tools like COMSOL Multiphysics integrated with AI can simulate reaction pathways and optimize conditions .

Q. What experimental strategies resolve contradictions in catalytic activity data across studies (e.g., divergent yields or selectivity)?

  • Methodological Answer :
  • Factorial Design : Systematically vary factors (catalyst loading, temperature, solvent) to identify interactions affecting yield/selectivity. For example, a 2k^k factorial design isolates critical variables .
  • Iterative Feedback : Use computational-experimental loops (e.g., ICReDD’s approach) to refine conditions based on real-time data .
  • Control Experiments : Replicate studies under standardized conditions (e.g., inert atmosphere, purified reagents) to minimize batch-to-batch variability.

Q. How can regioselectivity be controlled in substitution reactions involving the quinazoline core?

  • Methodological Answer :
  • Directing Groups : Introduce temporary directing groups (e.g., pyridyl, carbonyl) to steer electrophilic substitution at specific positions.
  • Steric Shielding : The tert-butyl group inherently blocks substitution at adjacent positions, favoring reactivity at less hindered sites.
  • Transition-Metal Catalysis : Palladium or copper catalysts enable selective C–H functionalization. Evidence from substituted isoxazole derivatives highlights similar strategies .

Q. What methodologies assess the compound’s stability under varying storage and reaction conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) over 1–4 weeks. Monitor degradation via HPLC.
  • Kinetic Studies : Track decomposition rates (e.g., hydrolysis of chloro substituent) using UV-Vis spectroscopy under acidic/basic conditions.
  • Compatability Testing : Assess interactions with common excipients or solvents using DSC/TGA .

Data Analysis and Optimization

Q. How can AI-driven platforms enhance the design of derivatives for targeted biological activity?

  • Methodological Answer :
  • Virtual Screening : Train machine learning models on existing quinazoline bioactivity data (e.g., IC50_{50}, logP) to predict novel analogs.
  • Generative Chemistry : AI algorithms (e.g., GPT-Chem) propose synthetically accessible derivatives with optimized ADMET profiles.
  • Automated Labs : Robotic platforms execute high-throughput synthesis and screening, validated by ICReDD’s feedback-loop methodology .

Q. What statistical approaches validate the reproducibility of synthetic protocols?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model yield as a function of variables (e.g., temperature, stoichiometry).
  • Bland-Altman Plots : Compare inter-lab reproducibility by plotting differences in yield against means.
  • Control Charts : Monitor critical quality attributes (CQAs) across batches to detect process deviations .

Safety and Compliance

Q. What safety protocols are critical when handling this compound, given its halogenated structure?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. For powder handling, employ respiratory protection (N95 mask).
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Waste Disposal : Halogenated waste must be segregated and incinerated in compliance with EPA/REACH regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.